REACTION_CXSMILES
|
C[C:2]([O-:5])(C)C.[K+].[F:7][C:8]([F:20])([F:19])[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=1.[Li]CCCC.C=O.Cl>C1COCC1>[F:7][C:8]([F:19])([F:20])[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:16])([F:17])[F:18])[C:10]=1[CH2:2][OH:5] |f:0.1|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
keep agitating ˜−70° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to a 250 mL four-neck flask
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
STIRRING
|
Details
|
keep agitating ˜70° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
gradually warm to room temperature for 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stir for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
Extract with hexanes (3×50 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic layers with 50 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
DISTILLATION
|
Details
|
distilled (72-76° C. at 4-5 mm Hg)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(CO)C(=CC=C1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |